{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, with a bromophenyl substituent. It is commonly used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropylmethanamine and 4-bromobenzyl bromide.
Reaction Conditions: The cyclopropylmethanamine is reacted with 4-bromobenzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.
Analyse Chemischer Reaktionen
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamine hydrochloride: This compound has a chlorine substituent instead of bromine, which can lead to different chemical reactivity and biological activity.
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride: The presence of a fluorine atom can influence the compound’s stability and interactions with molecular targets.
{1-[(4-Methoxyphenyl)methyl]cyclopropyl}methanamine hydrochloride: The methoxy group can affect the compound’s solubility and reactivity in chemical reactions.
Eigenschaften
IUPAC Name |
[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKOKZZJONKKTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.